Home > Products > Screening Compounds P130178 > Artemether and lumefantrine
Artemether and lumefantrine - 141204-94-6

Artemether and lumefantrine

Catalog Number: EVT-260112
CAS Number: 141204-94-6
Molecular Formula: C196H218Cl18N6O11
Molecular Weight: 3472 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lumefantrine Co-Artemether (Riamet) has been investigated for the treatment of Malaria, Malaria, Falciparum, Malaria in Pregnancy, Uncomplicated Malaria, and Uncomplicated Knowlesi Malaria. Lumefantrine Co-Artemether is a tablet formulation of artemether and lumefantrine, a well-tolerated, fast-acting and effective blood schizontocidal drug that serves primarily in the treatment of uncomplicated falciparum malaria that is resistant to other antimalarials. Artemether, an artemisinin derivative, has several proposed mechanisms of action, including interference with plasmodial transport proteins, interference with mitochondrial electron transport, and the production of free radicals to reduce blood antioxidants and glutathione. While artemether results in rapid defervescence, parasite clearance, and clinical improvement, it also has a relatively high recrudescence rate when used as monotherapy. The exact mechanism of action of lumefantrine is not well defined, but it is thought to inhibit -hematin formation, an important detoxification pathway for the parasite. Unlike artemether, lumefantrine has a slower onset of action, resulting in clearance of residual parasites and a decrease in recrudescence rate. The combination is an effective and well-tolerated malaria treatment, providing high cure rates even in areas of multi-drug resistance.
Source and Classification

Artemether is a semi-synthetic derivative of dihydroartemisinin, which is extracted from the plant Artemisia annua (sweet wormwood). It is classified as an antimalarial drug and is particularly effective against multidrug-resistant strains of malaria. Lumefantrine, on the other hand, is a synthetic compound that belongs to the class of phenanthrene methanol derivatives. Both drugs are combined in a fixed-dose formulation known as Coartem, which enhances their efficacy through synergistic action against malaria parasites .

Synthesis Analysis

The synthesis of artemether involves several steps starting from dihydroartemisinin. The process includes:

  1. Reduction of lactone functionality in dihydroartemisinin to form a hemiacetal.
  2. Methylation of the hemiacetal to produce artemether.

This synthesis favors the β-anomeric form of artemether due to acidic conditions used during methylation .

For lumefantrine, the general synthetic route includes:

  1. Diazo coupling on anthranilic acid to yield biphenyl-2,2-dicarboxylic acid.
  2. Dehydration and reduction to obtain fluorene-4-carboxylic acid.
  3. Chlorination and acylchlorination to form 2,7-dichlorofluorene-4-formyl chloride.
  4. Subsequent reactions involving diazomethane and bromination lead to 2,7-dichlorofluorene-4-bromomethyl ketone.
  5. Finally, condensation with di-n-butylamine and p-chlorobenzaldehyde yields lumefantrine .
Molecular Structure Analysis

Artemether has a complex molecular structure characterized by multiple asymmetric centers and a molecular formula of C_16H_17O_5. It typically appears as a white to slightly yellow crystalline powder with a melting point between 86°C and 90°C .

Lumefantrine, with a molecular formula of C_30H_32Cl_3N_2O, has one chiral center and is represented as a yellow crystalline powder with a melting point ranging from 128°C to 132°C . Both compounds exhibit significant structural diversity due to their respective functional groups.

Chemical Reactions Analysis

The primary chemical reactions involving artemether and lumefantrine are related to their pharmacological activity against malaria parasites. Artemether acts primarily through the generation of reactive oxygen species upon activation by heme in the parasite's digestive vacuole, leading to cellular damage . Lumefantrine enhances this effect by prolonging the half-life of artemether in the bloodstream, allowing for sustained action against the parasites.

Mechanism of Action

The mechanism of action for artemether involves:

  • Activation by heme: Artemether binds to heme released during hemoglobin digestion by the malaria parasite.
  • Formation of free radicals: This binding results in the generation of free radicals that damage parasite proteins and membranes.

For lumefantrine, its mechanism involves:

  • Inhibition of beta-hematin formation: Lumefantrine interferes with the conversion of toxic heme into non-toxic beta-hematin, further enhancing the efficacy of artemether by preventing parasite detoxification mechanisms .
Physical and Chemical Properties Analysis

The physical properties of artemether include:

  • Solubility: Freely soluble in acetone, soluble in methanol and ethanol, but practically insoluble in water.
  • Stability: Stable when stored at low temperatures (5°C ± 3°C) for up to 12 months .

Lumefantrine's properties include:

  • Solubility: Freely soluble in dimethylformamide and chloroform; slightly soluble in ethanol; insoluble in water.
  • Stability: Also stable at room temperature for extended periods .
Applications

Artemether and lumefantrine are primarily used in treating uncomplicated malaria caused by Plasmodium falciparum. Their combination therapy is effective due to:

  • Synergistic effects: The two drugs work together to enhance therapeutic efficacy while reducing the likelihood of resistance development.
  • Fixed-dose formulations: These formulations simplify treatment regimens for patients, improving adherence to therapy .

Additionally, ongoing research explores their potential applications in other diseases influenced by similar biological mechanisms.

Historical Development of ACTs in Malaria Treatment

The evolution of ACTs represents a critical response to the global malaria crisis exacerbated by widespread drug resistance. Artemisinin, isolated in 1972 by Chinese scientist Youyou Tu from Artemisia annua (sweet wormwood), marked a therapeutic breakthrough when traditional drugs like chloroquine (CQ) and sulfadoxine-pyrimethamine (SP) began failing globally [4] [7]. By the 1990s, Plasmodium falciparum resistance to monotherapies reached alarming levels, particularly in Southeast Asia, driving mortality rates upward due to inadequate surveillance and insensitive diagnostics [1].

The conceptual shift toward combination therapies emerged from lessons in tuberculosis and HIV treatment. Combining drugs with distinct mechanisms was theorized to delay resistance by requiring simultaneous mutations in parasites—a near-statistical impossibility given the low per-parasite probability (approximately 1 in 10^24) [1]. Artemisinin derivatives, characterized by rapid parasite clearance, became ideal partners for longer-acting antimalarials. The first fixed-dose ACT, artemether-lumefantrine (Coartem®), received Swissmedic approval in 1999 after extensive clinical validation [4]. This innovation catalyzed WHO’s 2006 endorsement of ACTs as first-line treatments for uncomplicated P. falciparum malaria, replacing obsolete monotherapies [4] [7].

Rationale for Artemether-Lumefantrine as First-Line ACT

Artemether-lumefantrine (AL) exemplifies optimized pharmacological synergy, addressing key challenges in malaria therapy:

  • Complementary Pharmacokinetics:
  • Artemether: A lipid-soluble artemisinin derivative rapidly absorbed within 2 hours, achieving peak plasma concentrations in 1 hour. It metabolizes into active dihydroartemisinin (DHA), which clears 90% of parasites within 24–48 hours. Its short half-life (1–3 hours) ensures transient exposure, minimizing resistance risk [2] [6].
  • Lumefantrine: A long-acting arylamino-alcohol (half-life: 4–5 days) eliminates residual parasites post-artemether’s initial surge. Food enhances its absorption, critical for therapeutic efficacy [1] [6].

  • Mechanistic Synergy:Artemether’s endoperoxide bridge reacts with heme iron in parasite digestive vacuoles, generating cytotoxic carbon-centered radicals that alkylate parasite proteins [3] [6]. Lumefantrine inhibits heme detoxification, causing toxic heme accumulation. This dual action attacks parasites at multiple lifecycle stages, including early gametocytes, reducing transmission potential [1] [7].

  • Resistance Mitigation:AL’s design ensures mutual protection. Artemether’s rapid reduction of parasite biomass (∼10,000-fold per cycle) leaves fewer parasites exposed to lumefantrine’s “tail” of subtherapeutic concentrations, lowering selection pressure for resistant strains [1]. Field studies in Thailand demonstrated that AL combinations halted declining mefloquine efficacy and reduced malaria incidence [7].

Table 1: Pharmacokinetic Properties of AL Components

CompoundPeak Plasma TimeHalf-lifeKey MetaboliteProtein Binding
Artemether1–2 hours1–3 hoursDihydroartemisinin95.4%
Lumefantrine6–8 hours4–5 daysDesbutyl-lumefantrine99.7%

Global Adoption and WHO Policy Frameworks

WHO’s advocacy for ACTs transformed malaria treatment policies worldwide. By 2008, all but three endemic nations (Cape Verde, Dominican Republic, French Guiana) adopted ACTs as first-line treatments [2] [7]. AL and artesunate-amodiaquine dominate African regimens due to cost-effectiveness and accessibility via partnerships like Novartis-WHO, which supplied AL at cost price in endemic regions [2] [4].

Key policy milestones include:

  • 2001 WHO Expert Consultation: Formal recommendation of four ACTs, including AL [7].
  • Global Fund Support: Financing ACT procurement for low-income countries, bridging affordability gaps [1].
  • Efficacy Surveillance Protocols: WHO’s standardized therapeutic efficacy studies (e.g., 28-day follow-up) to monitor resistance. For instance, a 2024 Ethiopia trial confirmed 100% AL efficacy after 20 years of use [5].

Table 2: Global ACT Adoption Patterns (2024 Data)

RegionDominant ACTAdoption YearCure Rate
Sub-Saharan AfricaArtemether-lumefantrine2004–200894–100%*
Southeast AsiaArtesunate-mefloquine1994–2000>95%
Western PacificDihydroartemisinin-piperaquine2004>95%
South AmericaArtesunate-SP2005–2010Variable†

*Ethiopia (2024): 100% per-protocol cure rate [5];†Dependent on local SP resistance.

Despite progress, coverage gaps persist. In 2007, <50% of patients needing ACTs received them due to cost barriers and supply-chain limitations [1] [7]. Emerging artemisinin partial resistance in Africa (e.g., Rwanda, Uganda) underscores the need for vigilant surveillance and diversified ACT formulations [3] [5].

Properties

CAS Number

141204-94-6

Product Name

Artemether and lumefantrine

IUPAC Name

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol;(4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane

Molecular Formula

C196H218Cl18N6O11

Molecular Weight

3472 g/mol

InChI

InChI=1S/6C30H32Cl3NO.C16H26O5/c6*1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28;1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h6*7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3;9-14H,5-8H2,1-4H3/b6*25-15-;/t;;;;;;9-,10-,11+,12+,13+,14-,15?,16-/m......1/s1

InChI Key

VZQXHIJHMCHBNW-AGAWRZPESA-N

SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

Solubility

Soluble in DMSO

Synonyms

artemether - benflumetol
Artemether Benflumetol
Artemether Benflumetol Combination
Artemether Lumefantrine
Artemether Lumefantrine Combination
artemether, benflumetol drug combination
Artemether, Lumefantrine Drug Combination
artemether-benflumetol combination
artemether-lumefantrine combination
Benflumetol, Artemether
CGP 56697
CGP-56697
CGP56697
Co Artemether
co-artemether
Coartem
Lumefantrine, Artemethe

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

Isomeric SMILES

CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.C[C@H]1[C@H]2[C@]34OOC(O[C@H]3O[C@@H]([C@@H]([C@@H]4CC1)C)OC)(CC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.